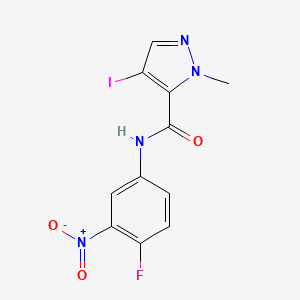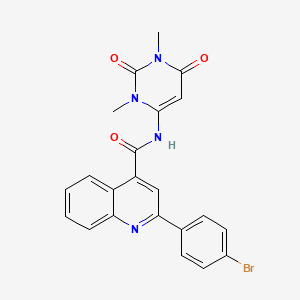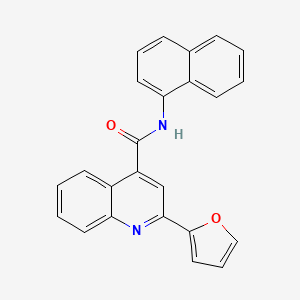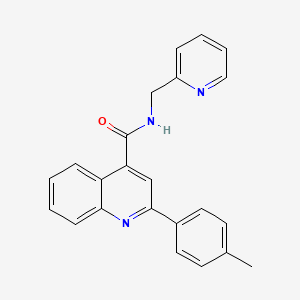
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as BQR695, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the family of quinolinecarboxamides and has shown promising results in various studies.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those that are important for cancer cell survival. By inhibiting HSP90, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide can cause cancer cells to undergo apoptosis (cell death) and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and enhance the immune response. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potentially safer and more effective therapeutic agent than traditional chemotherapy drugs. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide. One potential area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide's potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide and its effects on the immune system.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of breast cancer, prostate cancer, and leukemia. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has also been studied for its effects on the immune system and its potential use in immunotherapy.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-16-6-8-17(9-7-16)22-15-20(19-4-2-3-5-21(19)27-22)25(28)26-18-10-11-23-24(14-18)30-13-12-29-23/h2-11,14-15H,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFGEPJASDZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3481382.png)



![dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3481401.png)

![methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3481426.png)

![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3481449.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B3481456.png)
![2-(2,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3481457.png)